molecular formula C22H25NOS B5171672 [1-(1-benzothien-2-ylmethyl)-4-benzyl-4-piperidinyl]methanol

[1-(1-benzothien-2-ylmethyl)-4-benzyl-4-piperidinyl]methanol

Cat. No. B5171672
M. Wt: 351.5 g/mol
InChI Key: RWCGGDGUAGOCAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(1-benzothien-2-ylmethyl)-4-benzyl-4-piperidinyl]methanol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

The mechanism of action of [1-(1-benzothien-2-ylmethyl)-4-benzyl-4-piperidinyl]methanol is not fully understood. However, it is believed to act as a dopamine receptor agonist, which means it binds to and activates dopamine receptors in the brain. This leads to an increase in dopamine levels, which can have various effects on the body.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which can lead to improved cognitive function and mood. The compound has also been found to have anti-inflammatory and antioxidant properties, which can help protect against various diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [1-(1-benzothien-2-ylmethyl)-4-benzyl-4-piperidinyl]methanol in lab experiments is its ability to selectively target dopamine receptors. This makes it a useful tool for studying the role of dopamine in various physiological processes. However, one of the limitations of using this compound is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on [1-(1-benzothien-2-ylmethyl)-4-benzyl-4-piperidinyl]methanol. One area of interest is its potential use in the treatment of Parkinson's disease. Another area of research is the development of new compounds based on the structure of this compound, which could have improved efficacy and reduced toxicity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medical research.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential in medical research. Its selective targeting of dopamine receptors makes it a useful tool for studying various physiological processes, and its potential applications in the treatment of various diseases make it a promising area of research. However, further studies are needed to fully understand the mechanism of action of this compound and its potential limitations.

Synthesis Methods

The synthesis of [1-(1-benzothien-2-ylmethyl)-4-benzyl-4-piperidinyl]methanol involves a multi-step process that includes the use of various reagents and catalysts. The synthesis starts with the reaction of 2-(chloromethyl)benzothiophene with benzylmagnesium chloride, followed by the addition of piperidine and formaldehyde to form the desired compound.

Scientific Research Applications

[1-(1-benzothien-2-ylmethyl)-4-benzyl-4-piperidinyl]methanol has been extensively studied for its potential applications in medical research. It has been found to exhibit significant activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been used as a tool for studying the role of dopamine receptors in the brain.

properties

IUPAC Name

[1-(1-benzothiophen-2-ylmethyl)-4-benzylpiperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NOS/c24-17-22(15-18-6-2-1-3-7-18)10-12-23(13-11-22)16-20-14-19-8-4-5-9-21(19)25-20/h1-9,14,24H,10-13,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWCGGDGUAGOCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(CC2=CC=CC=C2)CO)CC3=CC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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